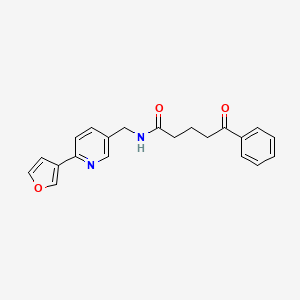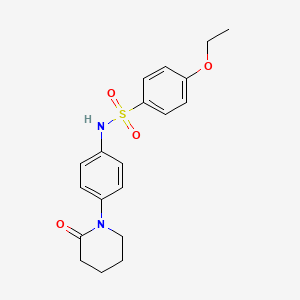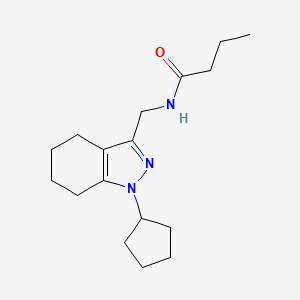![molecular formula C16H19N3O3 B2370648 2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]benzamide CAS No. 1001956-00-8](/img/structure/B2370648.png)
2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]benzamide is a chemical compound with the molecular formula C16H19N3O3 and a molecular weight of 301.346 g/mol
Chemical Reactions Analysis
2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. .
Scientific Research Applications
2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]benzamide has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in the synthesis of other chemical compounds.
Biology: The compound may be used in biological studies to investigate its effects on various biological pathways.
Industry: It may be used in the production of specialized materials or as a component in industrial processes
Mechanism of Action
The mechanism of action of 2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]benzamide involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]benzamide can be compared with other similar compounds, such as:
- 2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]benzoic acid
- 2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]benzyl alcohol
These compounds share similar structural features but may differ in their chemical properties and applications.
Properties
IUPAC Name |
2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethoxy]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c17-11-16(8-4-1-5-9-16)19-14(20)10-22-13-7-3-2-6-12(13)15(18)21/h2-3,6-7H,1,4-5,8-10H2,(H2,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFTWKAONZYXDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC2=CC=CC=C2C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]acrylic acid](/img/structure/B2370568.png)


![15-(2-chlorophenyl)-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one](/img/structure/B2370573.png)

![4-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2370576.png)

![2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2370578.png)


![1-(tert-butyl)-6-(3-methoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2370581.png)

![6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2370586.png)
![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2370588.png)
